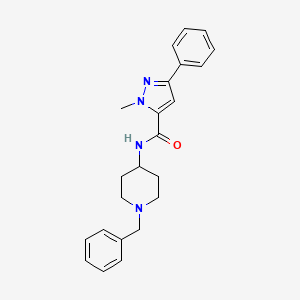

N-(1-benzyl-4-piperidyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Description

Properties

Molecular Formula |

C23H26N4O |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |

InChI |

InChI=1S/C23H26N4O/c1-26-22(16-21(25-26)19-10-6-3-7-11-19)23(28)24-20-12-14-27(15-13-20)17-18-8-4-2-5-9-18/h2-11,16,20H,12-15,17H2,1H3,(H,24,28) |

InChI Key |

KKTLGYCDLJRXNY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Method A: Hydrolysis of Methyl Ester

-

Starting Material : Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS 10250-62-1).

-

Reaction Conditions :

-

Reagent : Lithium hydroxide (LiOH) in ethanol/water (1:1).

-

Temperature : 50°C.

-

Time : Until reaction completion (monitored by HPLC).

-

-

Workup : Acidification with HCl to pH 6, yielding a white solid.

Method B: Cyclocondensation

Method A: Reductive Amination

Method B: Alkylation of Piperidine

Method A: Carbodiimide-Mediated Coupling

Method B: Acid Chloride Route

-

Step 1 : Conversion of carboxylic acid to acid chloride using thionyl chloride (SOCl₂).

-

Step 2 : Reaction with 1-benzyl-4-aminopiperidine in anhydrous DCM.

Optimization and Challenges

Purity and Byproduct Control

Scalability

-

Industrial Adaptation :

Characterization Data

Spectral Analysis

Crystallographic Data

Comparative Analysis of Methods

| Parameter | Carbodiimide Coupling | Acid Chloride Route |

|---|---|---|

| Yield | 80–90% | 75–85% |

| Reaction Time | 12–24 h | 6–8 h |

| Byproducts | Minimal | SO₂, HCl |

| Scalability | High | Moderate |

| Cost | High (HATU) | Low (SOCl₂) |

Industrial and Pharmacological Relevance

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles like amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds with a similar structure to N-(1-benzyl-4-piperidyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide may exhibit neuroprotective properties. For instance, studies have shown that pyrazole derivatives can inhibit enzymes associated with cognitive decline, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition is crucial in treating conditions like Alzheimer's disease and other forms of dementia .

Metabolic Disorders

The compound has been investigated for its potential in managing metabolic syndrome, including type 2 diabetes and obesity. By modulating pathways involved in insulin resistance and lipid metabolism, it may help alleviate symptoms associated with these disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . This suggests that further exploration of this compound could lead to the development of new chemotherapeutic agents.

Table 1: Biological Activities of Pyrazole Derivatives

Case Study 1: Neuroprotective Effects

A study published in PMC demonstrated the neuroprotective effects of pyrazole derivatives on neuronal cell cultures. The findings suggested that these compounds could reduce oxidative stress markers and improve cell viability in models of neurodegeneration .

Case Study 2: Anticancer Screening

In a recent screening of various pyrazole compounds, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated significant apoptosis induction in treated cells compared to controls, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Carboxamide Cores

The target compound shares structural homology with several pyrazole derivatives, differing primarily in substituents and appended moieties. Key comparisons include:

Pharmacological and Functional Comparisons

- Receptor Affinity: Unlike fentanyl analogs (e.g., Benzylfuranylfentanyl in ), which target opioid receptors, the absence of a phenylpropanamide group in the target compound suggests divergent biological targets. However, the benzylpiperidine moiety may confer affinity for σ receptors or monoamine transporters .

- Chloropyridyl and Methoxy Groups: In , these substituents improve lipophilicity and π-π stacking with hydrophobic enzyme pockets, a feature absent in the target compound. Hydrazide vs. Carboxamide: Hydrazide derivatives (e.g., ) often exhibit chelating properties, enabling metal-binding in enzymatic inhibition, whereas carboxamides prioritize hydrogen-bond interactions .

Research Findings and Structure-Activity Relationships (SAR)

- Pyrazole Core Rigidity : Crystallographic data for reveals dihedral angles (7.70–89.17°) between the pyrazole and aryl rings, influencing binding pocket compatibility. The target compound’s planar pyrazole may favor flat binding sites (e.g., enzyme active sites) .

- Biological Potency : While direct activity data for the target compound is lacking, analogues like (IC₅₀ = 0.2 µM for kinase inhibition) highlight the importance of fused heterocycles for potency—a feature absent in the target molecule .

Biological Activity

N-(1-benzyl-4-piperidyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, also known as a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of a piperidine ring, a pyrazole moiety, and various substituents that may influence its therapeutic efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C26H32N3O

- Molecular Weight : 402.6 g/mol

- IUPAC Name : 3-(1-benzyl-1-methylpiperidin-1-ium-4-yl)-1-(5-methyl-1-phenylpyrazol-3-yl)propan-1-one

Pharmacological Properties

Research indicates that this compound exhibits a variety of biological activities, notably:

-

Inhibition of Phosphodiesterases (PDEs) :

- The compound has been evaluated for its inhibitory effects on various phosphodiesterases, which play critical roles in cellular signaling pathways. In particular, studies have shown that certain pyrazole derivatives can act as selective PDE5 inhibitors, which are significant in treating erectile dysfunction and pulmonary hypertension .

-

Antimicrobial Activity :

- Recent studies have demonstrated that pyrazole derivatives, including this compound, possess antimicrobial properties against various pathogens. For instance, some analogs showed promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Neuroprotective Effects :

Study on PDE Inhibition

A recent study evaluated the selectivity and potency of several pyrazole derivatives against different PDEs. The findings indicated that this compound exhibited a significant IC50 value against PDE5, demonstrating its potential as a therapeutic agent for erectile dysfunction.

| Compound | IC50 Value (nM) | Selectivity Factor |

|---|---|---|

| Compound 11 | 1.5 | 20 (PDE5/PDE6) |

| N-(1-benzyl... | TBD | TBD |

Antimicrobial Activity Study

In another study focusing on the antimicrobial efficacy of pyrazole derivatives, this compound was tested against Mycobacterium tuberculosis. The results indicated an MIC of approximately 5.9 µM, suggesting moderate activity against this pathogen .

Q & A

Q. What are the recommended synthetic strategies for preparing N-(1-benzyl-4-piperidyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves a multi-step process starting with the formation of the pyrazole core. For example, hydrazine derivatives are condensed with β-diketones or esters under acidic conditions to form the pyrazole ring. Subsequent functionalization includes coupling with a piperidine derivative (e.g., 1-benzyl-4-piperidineamine) using carbodiimide-based coupling reagents like EDC/HOBt. A key intermediate is the pyrazole-5-carboxylic acid, which is activated with thionyl chloride (SOCl₂) to form the acyl chloride before amide bond formation .

Q. How can structural characterization of this compound be optimized for academic research?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. Crystallization via slow evaporation in ethyl acetate/hexane mixtures yields suitable crystals. Complementary techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- FT-IR : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro biological screening methods are applicable for initial activity profiling?

- Receptor binding assays : Radioligand displacement studies (e.g., cannabinoid receptor CB1, using [³H]SR141716A as a reference ligand) to assess affinity (Ki values).

- Functional assays : cAMP inhibition or calcium mobilization in CB1-transfected HEK293 cells to evaluate inverse agonism/antagonism.

- Selectivity panels : Screen against off-target receptors (e.g., CB2, serotonin receptors) to establish specificity .

Advanced Research Questions

Q. How do structural modifications at the pyrazole 5-position influence CB1 receptor binding and selectivity?

Structure-activity relationship (SAR) studies reveal that replacing the 5-aryl group with bioisosteres like alkynylthiophenes enhances CB1 affinity and selectivity. For example, introducing a 5-(5-alkynyl-2-thienyl) group improves hydrophobic interactions with a deep crevice in the CB1 binding pocket, as suggested by homology modeling. However, steric bulk at this position may reduce potency due to unfavorable interactions with aromatic residues (e.g., Phe174, Trp356) .

Q. What computational approaches are effective for predicting conformational stability and receptor interactions?

- Molecular dynamics (MD) simulations : To analyze rotational barriers of diaryl rings (e.g., energy barriers ~18–20 kcal/mol for atropisomerism in constrained analogs).

- Docking studies : Use CB1 homology models (based on rhodopsin templates) to predict ligand orientation. Key interactions include hydrogen bonding with Lys192 and π-π stacking with Trp278.

- Electrostatic potential maps : Identify regions of high electron density (amide carbonyl) for Coulombic complementarity with the receptor .

Q. How should contradictory data on substituent effects be resolved in SAR studies?

Contradictions often arise from differences in assay conditions (e.g., membrane vs. whole-cell assays). Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., CHO-K1/CB1) and buffer conditions.

- Free fraction correction : Adjust for plasma protein binding using equilibrium dialysis.

- Meta-analysis : Compare data across multiple analogs (e.g., methyl vs. trifluoromethyl substituents) to isolate electronic vs. steric effects .

Q. What methodologies are recommended for resolving enantiomers in conformationally constrained analogs?

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/ethanol gradients.

- Crystallization-induced diastereomer resolution : Introduce a chiral auxiliary (e.g., menthol) during synthesis.

- VCD spectroscopy : Vibrational circular dichroism to assign absolute configurations .

Methodological Tables

Table 1. Key Synthetic Intermediates and Conditions

Table 2. Comparative CB1 Binding Affinity of Structural Analogs

| Compound | Substituent (5-position) | Ki (nM) | Selectivity (CB1/CB2) | Reference |

|---|---|---|---|---|

| Parent | Phenyl | 2.1 | 500 | |

| Analog A | 5-Thienyl | 0.8 | 1200 | |

| Analog B | 4-Chlorophenyl | 5.3 | 300 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.